molecular formula C44H52N4O13 B130667 3-(Isonicotinoylhydrazonomethyl) Rifamycin CAS No. 13292-53-0

3-(Isonicotinoylhydrazonomethyl) Rifamycin

Cat. No.: B130667
CAS No.: 13292-53-0
M. Wt: 844.9 g/mol
InChI Key: QAASQNNINIUUMJ-OHJFPYJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isonicotinoylhydrazonomethyl) Rifamycin is a derivative of rifamycin, a well-known antibiotic used primarily for its antibacterial properties. This compound is synthesized by modifying the rifamycin structure to enhance its efficacy and specificity against certain bacterial strains. It is particularly noted for its role in research and development as a reference standard for impurity analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isonicotinoylhydrazonomethyl) Rifamycin typically involves the reaction of rifamycin S with isonicotinic acid hydrazide. The process includes the formation of a hydrazone linkage between the formyl group of rifamycin and the hydrazide group of isonicotinic acid hydrazide. The reaction is usually carried out under mild conditions, often in an organic solvent such as methanol or ethanol, at room temperature .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(Isonicotinoylhydrazonomethyl) Rifamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different rifamycin derivatives with altered antibacterial properties, while substitution reactions can produce a range of modified compounds with varying degrees of efficacy .

Scientific Research Applications

3-(Isonicotinoylhydrazonomethyl) Rifamycin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isonicotinoylhydrazonomethyl) Rifamycin is unique due to its specific structural modification, which enhances its efficacy and specificity against certain bacterial strains. This makes it a valuable tool in research and development, particularly in the study of bacterial resistance and the development of new antibacterial agents .

Properties

IUPAC Name

[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N4O13/c1-20-11-10-12-21(2)42(56)47-33-28(19-46-48-43(57)27-13-16-45-17-14-27)37(53)30-31(38(33)54)36(52)25(6)40-32(30)41(55)44(8,61-40)59-18-15-29(58-9)22(3)39(60-26(7)49)24(5)35(51)23(4)34(20)50/h10-20,22-24,29,34-35,39,50-54H,1-9H3,(H,47,56)(H,48,57)/b11-10-,18-15-,21-12-,46-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQBSBZAUBPDQB-NDEAKHTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NNC(=O)C5=CC=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/NC(=O)C5=CC=NC=C5)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90638275
Record name (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90638275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13292-53-0
Record name (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90638275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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